molecular formula C16H14O2 B1615907 4-Allyloxybenzophenone CAS No. 42403-77-0

4-Allyloxybenzophenone

Cat. No. B1615907
M. Wt: 238.28 g/mol
InChI Key: VRWGRLFEHAONPN-UHFFFAOYSA-N
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Patent
US07795364B2

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemical) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxane starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Three
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23].C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.C1COCC1>C1COCC1>[CH3:19][SiH:20]([CH3:25])[O:21][Si:22]([CH3:24])([CH3:23])[O:21][SiH:20]([CH3:25])[CH3:19].[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
740 mL
Type
reactant
Smiles
C[SiH](O[SiH](C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
22 mg
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Four
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1.C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged to an addition funnel
CUSTOM
Type
CUSTOM
Details
placed on a 2 L four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
internal temperature probe under a dry air purge
ADDITION
Type
ADDITION
Details
was added to the reactor pot over the course of 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 35° C.
ADDITION
Type
ADDITION
Details
activated carbon (3 lab scoops, Aldrich Chemical) was added
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow solution
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the product in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[SiH](O[Si](O[SiH](C)C)(C)C)C
Name
Type
product
Smiles
C[SiH](O[SiH](C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07795364B2

Procedure details

Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2 L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemical) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxane starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C and 29Si NMR, UV-Vis and FT-IR spectral characteristics.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
22 mg
Type
reactant
Reaction Step Three
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23].C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.C1COCC1>C1COCC1>[CH3:19][SiH:20]([CH3:25])[O:21][Si:22]([CH3:24])([CH3:23])[O:21][SiH:20]([CH3:25])[CH3:19].[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
740 mL
Type
reactant
Smiles
C[SiH](O[SiH](C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
22 mg
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Four
Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1.C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged to an addition funnel
CUSTOM
Type
CUSTOM
Details
placed on a 2 L four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
internal temperature probe under a dry air purge
ADDITION
Type
ADDITION
Details
was added to the reactor pot over the course of 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 35° C.
ADDITION
Type
ADDITION
Details
activated carbon (3 lab scoops, Aldrich Chemical) was added
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow solution
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the product in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[SiH](O[Si](O[SiH](C)C)(C)C)C
Name
Type
product
Smiles
C[SiH](O[SiH](C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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